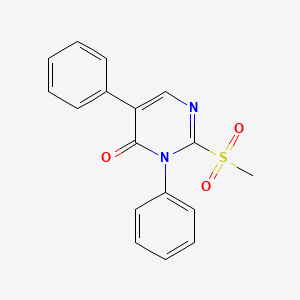
(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a fluorenyl group and a cyano-fluoropyrrolidine moiety. These structural elements contribute to its diverse reactivity and potential utility in synthetic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 2-cyano-4-fluoropyrrolidine.
Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, such as a tert-butyl group, to form a fluorenylmethyl ether.
Coupling Reaction: The protected fluorenylmethyl ether is then coupled with 2-cyano-4-fluoropyrrolidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group enhances its binding affinity, while the cyano and fluorine groups contribute to its reactivity and stability. Pathways involved include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
- Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Uniqueness
(2S,4S)-(9H-Fluoren-9-YL)methyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring high specificity and reactivity.
特性
分子式 |
C20H17FN2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H17FN2O2/c21-13-9-14(10-22)23(11-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9,11-12H2/t13-,14-/m0/s1 |
InChIキー |
OPDXECDWSCAFHZ-KBPBESRZSA-N |
異性体SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
正規SMILES |
C1C(CN(C1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



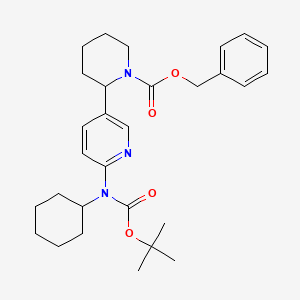
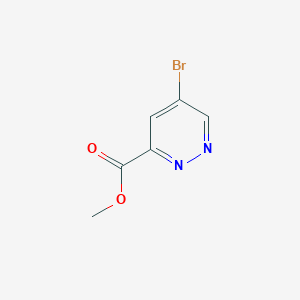
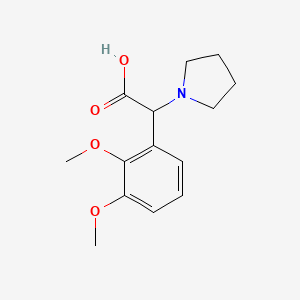
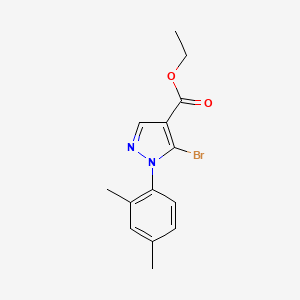
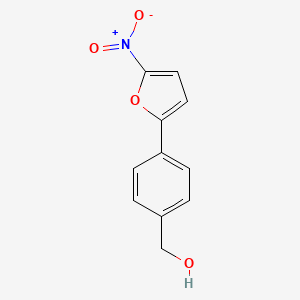
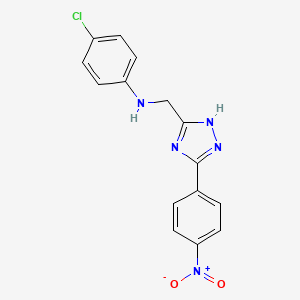
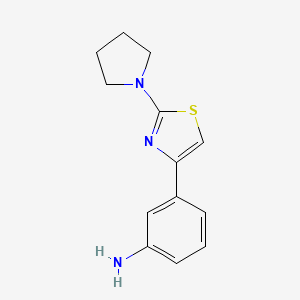

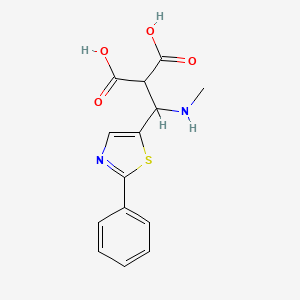
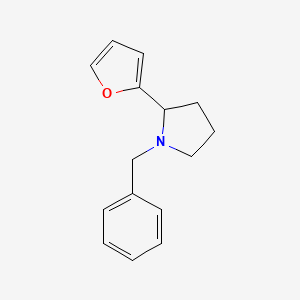
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)
